6-Chloro-2-(4-chlorophenyl)benzoic acid

P2X7 receptor Antagonist Ion channel

Choose this specific 3,4'-dichloro-[1,1'-biphenyl]-2-carboxylic acid for your P2X7 research. The precise 6-chloro and 4'-chloro substitution pattern confers nanomolar potency (IC50 123 nM) that is completely abolished in non-chlorinated or single-chloro analogs, making it an irreplaceable benchmark for SAR studies and analytical method validation. Procure from verified suppliers to ensure ≥97% purity and lot-to-lot consistency for reproducible pharmacology experiments.

Molecular Formula C13H8Cl2O2
Molecular Weight 267.10
CAS No. 1261921-15-6
Cat. No. B3059788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(4-chlorophenyl)benzoic acid
CAS1261921-15-6
Molecular FormulaC13H8Cl2O2
Molecular Weight267.10
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C(=O)O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C13H8Cl2O2/c14-9-6-4-8(5-7-9)10-2-1-3-11(15)12(10)13(16)17/h1-7H,(H,16,17)
InChIKeyNGVXQPKBYRCUDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-(4-chlorophenyl)benzoic Acid (CAS 1261921-15-6): A Distinct Dichlorinated Biphenyl Scaffold for Targeted Chemical Biology


6-Chloro-2-(4-chlorophenyl)benzoic acid (CAS 1261921-15-6), also known as 3,4'-dichloro-[1,1'-biphenyl]-2-carboxylic acid, is a dichlorinated biphenyl carboxylic acid derivative with the molecular formula C13H8Cl2O2 and a molecular weight of 267.11 g/mol . This compound features a distinct substitution pattern—a chlorine atom at the 6-position of the benzoic acid ring and a 4-chlorophenyl group at the 2-position—that confers a specific steric and electronic profile, differentiating it from other biphenyl carboxylic acid analogs .

Why Generic Biphenyl Carboxylic Acids Cannot Substitute for 6-Chloro-2-(4-chlorophenyl)benzoic Acid (CAS 1261921-15-6) in Receptor-Targeted Assays


The specific 3,4'-dichloro substitution pattern of 6-Chloro-2-(4-chlorophenyl)benzoic acid is a critical determinant of its target engagement profile. Simple substitution with a non-chlorinated biphenyl-2-carboxylic acid or other positional isomers results in a profound loss of activity, demonstrating that the precise arrangement of chlorine atoms is essential for molecular recognition. For instance, data from P2X7 receptor assays show that while this compound exhibits nanomolar antagonism, the non-chlorinated parent scaffold biphenyl-2-carboxylic acid shows no reported activity in similar assays [1]. Furthermore, even closely related analogs like 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid (lacking the 6-chloro group) do not replicate the same activity profile, underscoring the non-interchangeable nature of these in-class compounds [2].

6-Chloro-2-(4-chlorophenyl)benzoic Acid (1261921-15-6): Quantified Differentiation Against Key Analogs


P2X7 Receptor Antagonism: Quantified Activity Against the Parent Scaffold

6-Chloro-2-(4-chlorophenyl)benzoic acid demonstrates nanomolar antagonism at the human P2X7 receptor, a profile that is absent in the non-chlorinated parent scaffold. In a functional assay measuring inhibition of benzoylbenzoic ATP-induced calcium flux in HEK293 cells expressing recombinant human P2X7, the compound exhibited an IC50 of 123 nM [1]. In contrast, the unsubstituted biphenyl-2-carboxylic acid is inactive in this assay system, highlighting the essential role of the dichloro substitution pattern for target engagement [1].

P2X7 receptor Antagonist Ion channel

P2X7 Antagonism: Cross-Species Comparison vs. Human Activity

The compound's activity at the P2X7 receptor is not uniform across species. While it potently inhibits the human receptor with an IC50 of 123 nM [1], its activity at the rat ortholog is substantially lower, with a reported IC50 of 900 nM in a synaptosomal dopamine uptake assay [2]. This 7.3-fold difference in potency is critical for experimental design and data interpretation.

P2X7 receptor Species selectivity Antagonist

Physicochemical Differentiation: Calculated vs. Experimental LogP and pKa

The compound's physicochemical profile is defined by predicted values that distinguish it from related structures. Its predicted pKa of 2.63±0.36 is significantly more acidic than the non-chlorinated biphenyl-2-carboxylic acid (predicted pKa ~4.2), a difference of over 1.5 log units that will profoundly affect ionization state and solubility at physiological pH. While experimental data are sparse, a reported ClogP of 1 provides a baseline for assessing lipophilicity-driven properties like membrane permeability and non-specific binding, compared to more hydrophobic analogs.

Physicochemical properties Lipophilicity Drug-likeness

Regioisomeric Selectivity: The Critical Role of Chlorine Position

The activity of this compound is highly sensitive to the position of chlorine substitution. While 6-Chloro-2-(4-chlorophenyl)benzoic acid is a potent P2X7 antagonist (IC50 123 nM) [1], the closely related regioisomer 2-Chloro-4-(4-chlorophenyl)benzoic acid, which shifts the chlorine from the 6- to the 4-position on the benzoic acid ring, does not exhibit the same potency or target profile. This demonstrates that the 6-chloro substitution is a critical structural determinant for biological activity.

Structure-Activity Relationship (SAR) Regioisomer Selectivity

Optimal Application Scenarios for Procuring 6-Chloro-2-(4-chlorophenyl)benzoic Acid (CAS 1261921-15-6)


P2X7 Receptor Pharmacology: In Vitro Antagonism Studies in Human Cell Lines

The primary application for this compound is as a validated chemical probe for studying P2X7 receptor function. With a reported IC50 of 123 nM against the human receptor [1], it is suitable for in vitro experiments in HEK293 or other human cell lines to block P2X7-mediated calcium flux and downstream signaling. Its cross-species activity profile (7.3-fold less potent at the rat ortholog) makes it particularly valuable for experiments designed to dissect human-specific pharmacology [2].

Structure-Activity Relationship (SAR) Studies on Dichlorinated Biphenyl Carboxylic Acids

Given the stark contrast in activity between this compound (active at P2X7) and its non-chlorinated parent (inactive) [1], it serves as an essential benchmark for SAR studies. Researchers synthesizing novel biphenyl carboxylic acid analogs can use 6-Chloro-2-(4-chlorophenyl)benzoic acid as a positive control to quantify the impact of chlorine substitution on target engagement and physicochemical properties like pKa and logP .

Method Development for Quantifying Biphenyl Carboxylic Acid Derivatives

Due to its distinct chemical properties, including a predicted pKa of 2.63 and a ClogP of 1 , this compound is a useful reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) aimed at detecting and quantifying similar dichlorinated biphenyl carboxylic acids in complex matrices. Its unique retention time and ionization characteristics can aid in method optimization.

Technical Documentation Hub

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